9H-Thioxanthen-9-one, diethyl-
Description
Historical Context and Evolution of Thioxanthone Derivative Investigations
The study of thioxanthones, which are sulfur-containing heterocyclic compounds with a dibenzo-γ-thiopyrone structure, began in the early 20th century. researchgate.netnih.gov Initially, research was driven by the potential for therapeutic applications. A notable early example is Miracil D, a thioxanthone derivative introduced in 1945 as an antischistosomal agent. researchgate.netnih.gov Over the decades, the focus of thioxanthone research has expanded significantly. While early investigations centered on traditional synthesis methods via intermediates like benzophenones and diarylthioethers, more recent efforts have been directed towards developing more efficient and cleaner synthetic routes. researchgate.netnih.gov This evolution has been largely propelled by the growing interest in the photochemical properties of thioxanthone derivatives. researchgate.netnih.gov
In recent years, the versatility of the thioxanthone scaffold has led to extensive research into a wide array of biological and pharmacological activities. researchgate.net Beyond their initial use against parasitic infections, thioxanthones have been investigated for their potential as antibacterial and antitumor agents. researchgate.netnih.gov The ability of some derivatives to act as efflux pump inhibitors has also been a subject of study. researchgate.net This has led to the development of new generations of thioxanthone derivatives with aims of enhancing therapeutic efficacy while minimizing toxicity. nih.gov
Significance of the 9H-Thioxanthen-9-one Structural Motif in Contemporary Chemical Science
The 9H-thioxanthen-9-one core is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a broad range of biological activities. The unique tricyclic system of thioxanthone, featuring a sulfur atom bridging two benzene (B151609) rings and a ketone group, provides a stable and reactive scaffold for chemical modification. solubilityofthings.comontosight.ai
The significance of this motif extends beyond medicinal chemistry into materials science and photochemistry. chemistryviews.orgmedium.com The high molar absorptivity of the thioxanthone chromophore in the near-UV spectral region makes it an attractive component for photoinitiators used in free-radical polymerization. fishersci.com This property is fundamental to their widespread use in industrial applications such as UV-curable coatings, inks, and adhesives. xgchemicals.comguidechem.com The ability to synthesize a wide variety of substituted thioxanthones allows for the fine-tuning of their photochemical and photophysical properties to suit specific applications. mdpi.com
Scope and Research Trajectories Pertaining to Diethylated 9H-Thioxanthen-9-one
Among the various thioxanthone derivatives, 2,4-diethyl-9H-thioxanthen-9-one (often abbreviated as DETX) has emerged as a compound of significant industrial and research interest. xgchemicals.comchemicalbook.com The primary application of this specific diethylated isomer is as a highly efficient photoinitiator. chemicalbook.comchemicalbook.com Its molecular structure is well-suited for absorbing UV light and generating the free radicals necessary to initiate polymerization reactions. guidechem.com
Current research trajectories for 2,4-diethyl-9H-thioxanthen-9-one are largely focused on enhancing its performance in photopolymerization processes. mdpi.com One area of investigation involves the synthesis of new derivatives by modifying the 2,4-diethylthioxanthen-9-one backbone. For example, the introduction of substituents like diphenylamine (B1679370) or carbazole (B46965) has been shown to positively impact the absorption properties of the resulting compounds, leading to a redshift in their absorption spectra. mdpi.com This is particularly important for developing photoinitiating systems that are sensitive to visible light, which is relevant for applications like 3D printing with LED light sources. mdpi.com
Furthermore, research is exploring the use of 2,4-diethylthioxanthen-9-one derivatives as photosensitizers in bimolecular photoinitiating systems for cationic polymerization. mdpi.com The development of novel initiating systems capable of simultaneously triggering both cationic and radical photopolymerization processes is another active area of research. mdpi.com Methodologies for the synthesis of 2,4-diethyl-9H-thioxanthen-9-one are also being optimized, with a focus on creating more efficient, cost-effective, and environmentally friendly processes, such as one-pot synthesis methods. google.com
Chemical and Physical Properties of 2,4-Diethyl-9H-thioxanthen-9-one
Below is a table summarizing the key chemical and physical properties of 2,4-diethyl-9H-thioxanthen-9-one.
| Property | Value | Source(s) |
| Chemical Name | 2,4-Diethyl-9H-thioxanthen-9-one | xgchemicals.com |
| Synonyms | DETX, 2,4-Diethylthioxanthone | xgchemicals.comknowde.com |
| CAS Number | 82799-44-8 | xgchemicals.com |
| Molecular Formula | C17H16OS | xgchemicals.com |
| Molecular Weight | 268.37 g/mol | jnfuturechemical.com |
| Appearance | Yellow to yellow-green solid; Pale yellow crystalline powder | solubilityofthings.comchemicalbook.com |
| Melting Point | 66-70 °C | chemicalbook.comchemicalbook.comjnfuturechemical.com |
| Boiling Point | 427.9 ± 45.0 °C (Predicted) | chemicalbook.comjnfuturechemical.comchemdad.com |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | jnfuturechemical.comchemdad.com |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO. | solubilityofthings.com |
Spectroscopic Data
The UV-Vis absorption properties are crucial for the function of 2,4-diethyl-9H-thioxanthen-9-one as a photoinitiator.
| Spectroscopic Property | Value | Source(s) |
| Absorption Maximum (λmax) | 380 nm | fishersci.com |
| Spectral Range of Excellent Absorption | 350-450 nm | mdpi.com |
Structure
3D Structure
Properties
CAS No. |
100752-97-4 |
|---|---|
Molecular Formula |
C17H16OS |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-diethylthioxanthen-9-one |
InChI |
InChI=1S/C17H16OS/c1-3-11-9-10-15-16(12(11)4-2)17(18)13-7-5-6-8-14(13)19-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
GJZFGDYLJLCGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for 9h Thioxanthen 9 One, Diethyl and Analogues
Strategies for Diethyl Thioxanthone Skeleton Assembly
The formation of the tricyclic thioxanthone system is the primary challenge in synthesizing these compounds. Various strategies have been developed to achieve this, ranging from classical condensation reactions to modern metal-catalyzed and aryne-based protocols.
Modern synthetic chemistry offers advanced cyclization techniques for the formation of complex heterocyclic systems like thioxanthones. One notable strategy involves the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones to create the thioxanthone 10,10-dioxide core. nih.gov This method provides a direct route to the sulfone analogues, which can be precursors to other derivatives. The process typically utilizes a palladium catalyst, such as Pd(dppf)Cl₂, and a sulfur source like sodium dithionite (B78146) in a solvent like DMSO. nih.gov
Another approach involves the photo-oxidation of 9H-thioxanthenes to yield the corresponding thioxanthones. mdpi.comnih.gov This method uses molecular oxygen as the oxidant and is promoted by visible light in the presence of a metal-free photocatalyst, offering a green and efficient final step to achieve the desired oxidized core structure. mdpi.com
Table 1: Modern Cyclization Strategies for Thioxanthone Skeletons
| Method | Key Reagents/Catalysts | Precursor Type | Product Core |
|---|---|---|---|
| Pd-Catalyzed Homocoupling nih.gov | Pd(dppf)Cl₂, Na₂S₂O₄ | Substituted Benzophenones | Thioxanthone 10,10-dioxide |
A well-established and direct method for the synthesis of 2,4-diethyl-9H-thioxanthen-9-one involves the acid-catalyzed condensation of 1,3-diethylbenzene (B91504) with 2,2'-dithiosalicylic acid. chemicalbook.comgoogle.com This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. chemicalbook.com The reaction temperature and duration are critical parameters that influence the yield and purity of the final product. google.com An alternative procedure involves using polyphosphoric acid as the condensing agent. chemicalbook.com
The general protocol involves cooling the acid, followed by the addition of the reactants while maintaining a low temperature. The mixture is then heated to promote the cyclization and condensation, after which the product is isolated through extraction and purification steps like crystallization. google.com
Table 2: Condensation Reaction Conditions for 2,4-diethyl-9H-thioxanthen-9-one
| Reactant A | Reactant B | Condensing Agent | Temperature Profile | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diethylbenzene | 2,2'-Dithiosalicylic acid | Sulfuric Acid (88-90%) | Cool to 5°C, then heat to 85-95°C for 10-18h | Up to 85% | google.com |
A novel and powerful strategy for assembling the thioxanthone skeleton is through a double aryne insertion into a carbon-sulfur double bond. acs.orgnih.gov This method utilizes arynes, which are highly reactive intermediates, generated from precursors like o-silylaryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride. acs.orgnih.gov These arynes react with thioureas or other thiocarbonyl compounds. nih.govnih.gov
The reaction proceeds via a domino pathway where two aryne molecules insert into the C=S bond of the thiourea (B124793). acs.org The nucleophilic sulfur of the thiourea acts as an S²⁻ equivalent, and the electrophilic carbon serves as the carbonyl source after a subsequent hydrolysis step. nih.gov This protocol is valued for its operational simplicity and its tolerance for a wide range of functional groups, allowing for the synthesis of highly functionalized thioxanthones. tus.ac.jpresearchgate.net
Functionalization and Derivatization Routes of the 9H-Thioxanthen-9-one Core
Once the thioxanthone core is assembled, its chemical properties can be fine-tuned through various functionalization and derivatization reactions. These modifications are crucial for developing compounds with specific properties for various applications.
The thioxanthone core can be derivatized through the formation of Schiff bases. This typically involves a precursor thioxanthone bearing a reactive group, such as a halogen, which is then used to introduce new substituents. For instance, 2-bromo thioxanthone can be reacted with various primary amines in the presence of an acid catalyst and a suitable solvent like absolute ethanol. researchgate.net The condensation reaction between the amine and a carbonyl group (or an aldehyde group introduced onto the thioxanthone ring) leads to the formation of an imine or Schiff base, effectively incorporating a new nitrogen-containing substituent. researchgate.netjocpr.com This method provides a straightforward route to a diverse library of thioxanthone derivatives. researchgate.net
Table 3: Examples of Schiff Base Derivatives from 2-Bromo Thioxanthone
| Amine Reactant | Resulting Derivative Class | Reference |
|---|
Direct halogenation of the diethyl thioxanthone core is a key step for further derivatization. For example, 2,4-diethyl-9H-thioxanthen-9-one can be halogenated at the ethyl side chains. chemicalbook.com A common method is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile). This reaction selectively introduces bromine atoms, yielding products such as 2,4-bis(1-bromoethyl)thioxanthene-9-one. chemicalbook.com
These halogenated derivatives are versatile intermediates for subsequent coupling reactions. While the specific coupling reactions for diethyl thioxanthone are not detailed in the provided context, analogous halogenated aromatic systems are widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org This two-step strategy of halogenation followed by coupling allows for the introduction of a vast array of functional groups onto the thioxanthone scaffold.
Table 4: Example of Halogenation of 2,4-diethyl-9H-thioxanthen-9-one
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Heterocyclic Annulation Techniques
The formation of the tricyclic thioxanthone core is fundamentally a process of heterocyclic annulation, where a new ring containing a heteroatom (sulfur) is fused onto an existing aromatic system. Several strategies have been developed to achieve this transformation efficiently.
A prevalent modern approach involves the coupling of arynes with ortho-heteroatom-substituted benzoates, such as methyl thiosalicylate. nih.gov This method utilizes silylaryl triflates as aryne precursors, which, in the presence of a fluoride source like cesium fluoride (CsF), generate a highly reactive benzyne (B1209423) intermediate. nih.gov The thiosalicylate then acts as a nucleophile, attacking the aryne. This is followed by an intramolecular electrophilic cyclization to yield the thioxanthone structure. nih.gov This tandem reaction provides an efficient, one-step synthesis of the thioxanthone core under relatively mild conditions. nih.gov
Another innovative annulation technique is the double aryne insertion into the carbon-sulfur double bond of thioureas. acs.orgchemistryviews.org This strategy, developed by researchers at Tokyo University of Science, uses o-silylaryl triflates and a thiourea derivative (like N,N'-dimethylthiourea) to construct the thioxanthone skeleton. chemistryviews.orgscienmag.com The process involves the insertion of two aryne molecules, followed by hydrolysis, to form the final product. chemistryviews.org This method is notable for its versatility, allowing for the synthesis of a wide range of highly functionalized and complex thioxanthones from simple precursors. acs.orgchemistryviews.org
More traditional methods can be viewed as a two-step annulation process. For instance, the reaction of a 2-halobenzaldehyde with a 1-bromo-2-fluorobenzene (B92463) can lead to a (2-fluorophenyl)(2-halophenyl)methanone intermediate. researchgate.net Subsequent reaction of this benzophenone (B1666685) derivative with a sulfur nucleophile, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), induces a nucleophilic aromatic substitution followed by intramolecular cyclization to form the 9H-thioxanthen-9-one ring system. researchgate.net
| Technique | Key Reactants | Key Reagents/Conditions | Mechanism Highlights |
|---|---|---|---|
| Aryne Coupling | Methyl thiosalicylate, o-(trimethylsilyl)phenyl triflate | Cesium Fluoride (CsF), THF, 65 °C | Tandem nucleophilic coupling and intramolecular electrophilic cyclization. nih.gov |
| Double Aryne Insertion | o-Silylaryl triflates, N,N'-dimethylthiourea | Fluoride source, Hydrolysis | Insertion of two aryne molecules into C=S bond, followed by ring formation. acs.orgchemistryviews.org |
| Benzophenone Cyclization | (2-fluorophenyl)(2-halophenyl)methanone | Na₂S·9H₂O, DMF, 60 °C | Nucleophilic aromatic substitution followed by intramolecular cyclization. researchgate.net |
Regioselectivity and Stereochemical Considerations in Diethyl Thioxanthone Synthesis
The synthesis of a specifically substituted derivative like 2,4-diethyl-9H-thioxanthen-9-one requires precise control over the regiochemistry of the reaction. The most common industrial synthesis involves the acid-catalyzed reaction of 1,3-diethylbenzene with 2,2'-dithiosalicylic acid. chemicalbook.com This reaction is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.
In 1,3-diethylbenzene, both ethyl groups are activating, ortho-, para-directing substituents. The electrophilic acylation can theoretically occur at the 2-, 4-, or 6-positions of the diethylbenzene ring.
Attack at C4 (or C6): This position is para to one ethyl group and ortho to the other. This leads to significant electronic stabilization of the sigma complex intermediate from both alkyl groups.
Attack at C2: This position is ortho to both ethyl groups. While electronically favorable, this position is highly sterically hindered, making substitution at this site unfavorable.
Attack at C5: This position is meta to both ethyl groups and is therefore electronically disfavored.
Consequently, the reaction proceeds with high regioselectivity to acylate the C4 (or the equivalent C6) position of 1,3-diethylbenzene. This selective acylation, followed by intramolecular cyclization, yields the desired 2,4-diethyl-9H-thioxanthen-9-one isomer as the major product. chemicalbook.com The numbering of the final thioxanthone product reflects the substitution pattern derived from this regioselective event.
Regarding stereochemistry, the core 9H-thioxanthen-9-one molecule is planar and achiral. Therefore, the synthesis of 2,4-diethyl-9H-thioxanthen-9-one does not typically involve stereochemical considerations unless chiral catalysts or auxiliaries are intentionally employed to create chiral derivatives, which is not standard for this specific compound.
| Position of Attack | Directing Influence | Steric Hindrance | Outcome |
|---|---|---|---|
| C4 / C6 | Ortho, Para (Strongly favored) | Low | Major Product (leads to 2,4-diethyl isomer) |
| C2 | Ortho, Ortho (Electronically favored) | High | Minor or No Product |
| C5 | Meta, Meta (Disfavored) | Low | No Product |
Catalytic Systems and Reaction Conditions for Optimized Yields of 9H-Thioxanthen-9-one, diethyl-
Optimizing the yield of 2,4-diethyl-9H-thioxanthen-9-one hinges on the careful selection of catalytic systems and the precise control of reaction conditions.
The most widely reported and industrially applied method uses a strong protic acid as both a catalyst and a solvent. Concentrated sulfuric acid is commonly employed for the condensation of 1,3-diethylbenzene and 2,2'-dithiosalicylic acid. chemicalbook.comgoogle.com To enhance the reaction efficiency, a dehydrating agent such as polyphosphoric acid is often added. chemicalbook.com The reaction conditions are critical for maximizing yield and minimizing side products. Typically, the reactants are mixed at a low temperature (0-5 °C) to control the initial exothermic reaction, followed by a gradual increase in temperature to around 65-95 °C, where the reaction is held for several hours (e.g., 5 to 18 hours) to ensure completion. chemicalbook.comgoogle.com Post-reaction workup, including extraction with a solvent like toluene, washing with water and alkali solutions, and finally recrystallization from a solvent such as methanol, is crucial for isolating a high-purity product with yields reported as high as 90.2%. chemicalbook.com
An alternative approach involves a two-step process where 2,2'-dithiosalicylic acid is first converted to an acyl chloride intermediate. This intermediate is then reacted with 1,3-diethylbenzene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum trichloride (B1173362) (AlCl₃). chemicalbook.com This Friedel-Crafts acylation is typically carried out in an inert solvent like dichloroethane at a controlled temperature, for instance, 20°C. chemicalbook.com
More advanced catalytic systems have also been explored for the synthesis of the core thioxanthone structure. For example, palladium-catalyzed sulfonylative homocoupling of substituted benzophenones has been used to prepare 9H-thioxanthen-9-one 10,10-dioxides. nih.gov This method uses an air-stable Pd(II) catalyst, such as Pd(dppf)Cl₂, and sodium dithionite as a sulfur dioxide surrogate. nih.gov While this produces the sulfone derivative, it represents a modern catalytic route to the fundamental tricyclic system that could potentially be adapted.
| Catalytic System | Reactants | Solvent | Temperature | Reaction Time | Reported Yield |
|---|---|---|---|---|---|
| Conc. H₂SO₄ / Polyphosphoric Acid | 1,3-Diethylbenzene, 2,2'-Dithiosalicylic acid | Sulfuric Acid | 0 °C to 65 °C | ~6 hours | 90.2% chemicalbook.com |
| Conc. H₂SO₄ | 1,3-Diethylbenzene, 2,2'-Dithiosalicylic acid | Sulfuric Acid | 5 °C to 95 °C | 10-18 hours | ~85% google.com |
| Anhydrous AlCl₃ (Lewis Acid) | 1,3-Diethylbenzene, o-chlorothiobenzoyl chloride intermediate | Dichloroethane | 20 °C | 0.5 hours | Not explicitly stated for final step chemicalbook.com |
Spectroscopic Characterization and Structural Elucidation of 9h Thioxanthen 9 One, Diethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2,4-diethyl-9H-thioxanthen-9-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of 2,4-diethyl-9H-thioxanthen-9-one is expected to reveal distinct signals for the aromatic and aliphatic protons. The aromatic region would likely display a complex pattern of multiplets corresponding to the protons on the thioxanthone core. The protons on the unsubstituted benzene (B151609) ring would show characteristic coupling patterns. The protons on the diethyl-substituted ring would also appear in this region, with their chemical shifts influenced by the electron-donating ethyl groups.
The ethyl groups themselves would present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) would appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons (-CH3) would appear as a triplet due to coupling with the methylene protons. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Data for 2,4-diethyl-9H-thioxanthen-9-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.5 - 7.2 | Multiplet | 6H | Aromatic Protons |
| ~2.9 - 2.7 | Quartet | 4H | Methylene Protons (-CH2) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 2,4-diethyl-9H-thioxanthen-9-one, a distinct signal for each unique carbon atom is expected. The carbonyl carbon of the ketone group would appear at a characteristic downfield chemical shift (typically in the range of 180-200 ppm). The aromatic carbons would resonate in the region of approximately 120-150 ppm. The chemical shifts of the carbons in the diethyl-substituted ring would be influenced by the electronic effects of the ethyl groups. The aliphatic carbons of the ethyl groups would appear at upfield chemical shifts, with the methylene carbons appearing at a slightly lower field than the methyl carbons.
Table 2: Predicted ¹³C NMR Data for 2,4-diethyl-9H-thioxanthen-9-one
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~185 | Carbonyl Carbon (C=O) |
| ~150 - 120 | Aromatic and Olefinic Carbons |
| ~30 - 25 | Methylene Carbons (-CH2) |
Two-Dimensional NMR Techniques: HSQC and HMBC for Quaternary Carbon Assignment
Two-dimensional NMR techniques are invaluable for confirming the assignments made from one-dimensional spectra and for elucidating complex connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between directly bonded protons and carbons. This would allow for the unambiguous assignment of the signals for the protonated aromatic carbons and the methylene and methyl carbons of the ethyl groups.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, correlations would be expected between the methylene protons of the ethyl groups and the aromatic carbons to which they are attached.
Vibrational Spectroscopy for Functional Group Identification: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 2,4-diethyl-9H-thioxanthen-9-one would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone group would be prominent, typically appearing in the range of 1650-1630 cm⁻¹. The presence of aromatic rings would be indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl groups would be observed just below 3000 cm⁻¹.
Table 3: Predicted FTIR Data for 2,4-diethyl-9H-thioxanthen-9-one
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| >3000 | Aromatic C-H Stretch |
| <3000 | Aliphatic C-H Stretch |
| ~1640 | Ketone C=O Stretch |
Electronic Spectroscopy for Photophysical Property Assessment
Ultraviolet-Visible (UV-Vis) Spectrophotometry of Diethyl Thioxanthone
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2,4-diethyl-9H-thioxanthen-9-one would be expected to exhibit absorption bands corresponding to π→π* and n→π* transitions of the conjugated thioxanthone system. The extended conjugation of the aromatic rings and the carbonyl group would result in absorptions in the UV and possibly the near-visible region. The presence of the electron-donating diethyl groups may cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted thioxanthen-9-one (B50317). Research on thioxanthone derivatives for photopolymerization indicates that 2,4-diethyl-thioxanthen-9-one exhibits strong absorption in the 350–450 nm spectral range. mdpi.com
Table 4: Reported UV-Vis Absorption Data for 2,4-diethyl-thioxanthen-9-one Derivatives in Acetonitrile (B52724)
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) |
|---|
Fluorescence Spectroscopy and Emission Profile Characterization
The photoluminescent properties of 2,4-diethyl-9H-thioxanthen-9-one (DETX) have been investigated to characterize its emission profile. While detailed experimental data on its fluorescence quantum yield remains elusive in readily available literature, studies on similar thioxanthone derivatives provide a framework for understanding its expected behavior.
Thioxanthone-based compounds are known to be effective photosensitizers, and their emission characteristics are crucial for such applications. Research on various derivatives indicates that their absorption and emission spectra are influenced by substituents on the thioxanthone core and the solvent used. For instance, studies on other thioxanthone derivatives have shown absorption maxima in the range of 350–450 nm.
One study focusing on 2,4-diethyl-thioxanthen-9-one derivatives in acetonitrile noted the compilation of spectroscopic data, including absorption maxima and molar extinction coefficients, within their research. However, the specific emission maxima and fluorescence quantum yield for the standalone 2,4-diethyl-9H-thioxanthen-9-one were not explicitly detailed in the accessible materials. The fluorescence of thioxanthone compounds is a critical parameter for their application as photoinitiators, where the transfer of energy to a monomer initiates polymerization.
Table 1: Spectroscopic Properties of 9H-Thioxanthen-9-one, diethyl- (Data Not Available)
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | Data Not Available | --- |
| Emission Maximum (λem) | Data Not Available | --- |
| Fluorescence Quantum Yield (ΦF) | Data Not Available | --- |
| Solvent | Data Not Available | --- |
Further research is required to obtain specific experimental values for the fluorescence profile of 2,4-diethyl-9H-thioxanthen-9-one.
Elemental Analysis for Stoichiometric Verification of 9H-Thioxanthen-9-one, diethyl-
To confirm the empirical formula of 2,4-diethyl-9H-thioxanthen-9-one, a theoretical elemental analysis was calculated based on its chemical formula, C₁₇H₁₆OS. researchgate.net This analysis is fundamental in verifying the purity and stoichiometry of the synthesized compound.
The molecular weight of 2,4-diethyl-9H-thioxanthen-9-one is 268.37 g/mol . researchgate.net Based on this, the theoretical mass percentages of its constituent elements have been determined.
Table 2: Theoretical Elemental Composition of 9H-Thioxanthen-9-one, diethyl-
| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Mass in Compound ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 17 | 204.17 | 76.08 |
| Hydrogen | H | 1.01 | 16 | 16.16 | 6.02 |
| Oxygen | O | 16.00 | 1 | 16.00 | 5.96 |
| Sulfur | S | 32.07 | 1 | 32.07 | 11.95 |
| Total | 268.40 | 100.00 |
While the theoretical percentages provide a baseline for the compound's composition, a comprehensive verification would involve comparing these values with experimentally determined data from techniques such as combustion analysis. At present, specific experimental findings for the elemental analysis of 2,4-diethyl-9H-thioxanthen-9-one were not available in the reviewed literature.
Photochemical and Photophysical Phenomena of 9h Thioxanthen 9 One, Diethyl
Light Absorption Characteristics and Electronic Transitions in Diethyl Thioxanthone
9H-Thioxanthen-9-one, 2,4-diethyl- (also known as 2,4-Diethylthioxanthen-9-one, DETX) is an aromatic ketone that exhibits strong light-absorbing properties in the near-UV and visible regions of the electromagnetic spectrum. lehighchemicals.com Its absorption characteristics are fundamental to its role as a photoinitiator and photosensitizer. The UV-Vis absorption spectrum of DETX is characterized by multiple bands corresponding to different electronic transitions within the molecule.
Like other thioxanthones, DETX possesses two low-energy excited singlet states, one with (n,π) character and the other with (π,π) character, which are very close in energy. nsf.gov The absorption bands observed in the 350–450 nm spectral range are particularly important for its applications with visible light sources, such as visible light-emitting diodes (LEDs). mdpi.com The absorption in this region ensures an effective overlap with the emission spectra of common light sources like LED@405 nm and LED@420 nm, making DETX a potent visible light sensitizer (B1316253). mdpi.com
Derivatives of 2,4-diethyl-thioxanthen-9-one are noted for their high molar extinction coefficients, which signifies a high probability of light absorption at specific wavelengths. mdpi.com The electronic structure, particularly the presence of the carbonyl group and the sulfur atom within the aromatic system, dictates the energies of these transitions and the resulting absorption profile.
The absorption maxima (λmax) and molar extinction coefficients (ε) of the thioxanthone chromophore are highly sensitive to the nature and position of substituents on its aromatic rings. The diethyl substitution in DETX already modifies the electronic properties compared to the parent thioxanthone (TX) molecule.
Further chemical modifications to the DETX skeleton can significantly alter its light-absorbing characteristics. For instance, the introduction of electron-donating groups, such as an amino moiety, generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. acs.org This red shift enhances the molecule's ability to absorb visible light at longer wavelengths (e.g., 420 nm, 455 nm, and 470 nm), a region where the parent DETX has limited absorption. acs.org
Research on various derivatives of 2,4-diethyl-thioxanthen-9-one demonstrates this principle. Attaching moieties like carbazole (B46965) or 4-(N-phenylanilino)phenyl to the DETX core results in new compounds with distinct absorption profiles. mdpi.com While these substitutions can cause the absorption spectra to shift, they also affect the molar extinction coefficients. For example, the introduction of an amine substituent can lead to a decrease in the molar extinction coefficient for the long-wavelength absorption maximum compared to the parent compound. acs.org
Table 1: Spectroscopic Data for 2,4-Diethylthioxanthen-9-one and Selected Derivatives in Acetonitrile (B52724) mdpi.com
| Compound | Substituent at Position 7 | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
|---|---|---|---|
| DETX | -H | 383 | 5800 |
| T1 | 4-(N-phenylanilino)phenyl | 398 | 21500 |
| T2 | 3-carbazol-9-ylphenyl | 385 | 8300 |
| T3 | 4-(9H-carbazol-9-yl)phenyl | 385 | 23000 |
| T4 | carbazol-9-yl | 385 | 16000 |
This table is generated based on data reported for 2,4-diethyl-thioxanthen-9-one derivatives.
Excited State Dynamics and Deactivation Pathways of 9H-Thioxanthen-9-one, diethyl-
Upon absorption of a photon, a DETX molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁ or S₂). The subsequent deactivation pathways are complex and critical to its photochemical function. Thioxanthones are known for their complex photophysics due to the close energy levels of their first two singlet excited states, one of (π,π) character and one of (n,π) character. nsf.gov
A key process in the excited-state dynamics of thioxanthones is a highly efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). researchgate.net This process is fundamental to its role as a photosensitizer, as the resulting triplet state is typically longer-lived than the singlet state, increasing the probability of it interacting with other molecules. Thioxanthone is characterized by a high triplet energy and a relatively long triplet lifetime. researchgate.netrsc.org
The excited triplet state can deactivate through several pathways:
Phosphorescence: Radiative decay from the triplet state back to the ground state, which is generally weak for thioxanthones in solution at room temperature.
Non-radiative decay: Internal conversion or reverse intersystem crossing back to the ground state. nsf.gov
Energy Transfer: Transfer of electronic energy to another molecule, quenching the DETX triplet state and promoting the other molecule to its triplet state.
Electron Transfer: Reaction with an electron donor or acceptor, leading to the formation of radical ions.
Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor, leading to the formation of a thioxanthone ketyl radical. researchgate.netresearchgate.net
The specific dynamics and dominant deactivation pathways can be influenced by the solvent and the presence of other chemical species (quenchers, electron/hydrogen donors). researchgate.netresearchgate.net
Photosensitization Mechanisms Involving Diethyl Thioxanthone
DETX is an effective photosensitizer, meaning it can absorb light and then transfer the absorbed energy or an electron to another molecule, thereby inducing a chemical reaction in that molecule. acs.orgnih.gov This process is central to its use in applications like photopolymerization. mdpi.com The long-lived and energetic triplet state of DETX is primarily responsible for its photosensitizing capabilities. The two main mechanisms of photosensitization are electron transfer and energy transfer.
In photoredox catalysis, the excited state of the photosensitizer engages in a single-electron transfer with a substrate. rsc.orgrsc.org DETX can act as both an electron donor and an electron acceptor depending on the reaction system.
Photooxidation: When paired with a suitable electron acceptor, such as an onium salt (e.g., iodonium or sulfonium salts), the excited DETX molecule donates an electron. mdpi.com This process generates a DETX radical cation and a radical species from the reduced acceptor, which can then initiate a chemical reaction like polymerization. mdpi.comnih.gov This photoredox reaction can be described by the Rehm-Weller equation, which relates the feasibility of the electron transfer to the electrochemical potentials of the donor and acceptor and the excited state energy of the sensitizer. mdpi.com
Photoreduction: In the presence of an electron donor, such as a tertiary amine, the excited DETX molecule can accept an electron. mdpi.com This results in the formation of a DETX radical anion and an amine radical cation. This pathway is also widely used in photoinitiation systems. The electron transfer is thermodynamically favorable for many DETX derivatives from the singlet excited state when paired with common amines. mdpi.com
These electron transfer processes make DETX a versatile component in bimolecular and trimolecular photoinitiating systems for both free-radical and cationic photopolymerization. acs.orgnih.gov
Energy transfer involves the non-radiative transfer of excitation energy from the excited photosensitizer (donor) to a ground-state acceptor molecule. mdpi.com For thioxanthones, this typically occurs via a triplet-triplet energy transfer mechanism, where the triplet-state DETX transfers its energy to an acceptor, returning to its ground state while promoting the acceptor to its triplet state.
³(DETX) + ¹(Acceptor)₀ → ¹(DETX)₀ + ³(Acceptor)**
This process is efficient if the triplet energy of the photosensitizer (DETX) is higher than that of the acceptor molecule. Thioxanthone and its derivatives are often used as triplet sensitizers for various photochemical reactions, including [2+2] cycloadditions and the crosslinking of polymers like polyvinyl cinnamate. researchgate.netjlu.edu.cn The mechanism is believed to proceed via energy transfer from the thioxanthone triplet state to the ground state of the polymer. jlu.edu.cn
Photochemical Reactivity and Transformation of the 9H-Thioxanthen-9-one, diethyl- Moiety
During photochemical processes, the DETX molecule is not merely a passive catalyst; it can undergo chemical transformations itself. One of the most common reactions for triplet aromatic ketones like thioxanthone is hydrogen abstraction. researchgate.net In the presence of a hydrogen donor (often the solvent, a co-initiator like an amine, or the monomer itself), the excited triplet DETX can abstract a hydrogen atom to form a semireduced thioxanthone ketyl radical. researchgate.netresearchgate.net The formation of this ketyl radical is a key step in many Type II photoinitiation systems. researchgate.net
Computational Chemistry and Theoretical Modeling of 9h Thioxanthen 9 One, Diethyl
Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the molecular geometry and electronic properties of thioxanthone derivatives.
DFT calculations are employed to determine the optimized ground-state geometry of 2,4-diethyl-9H-thioxanthen-9-one. These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For thioxanthone-based molecules, the central thioxanthen-9-one (B50317) core is typically found to be nearly planar.
A critical aspect of understanding the photochemical behavior of DETX lies in its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, which is a desirable property for a photoinitiator.
Theoretical studies on thioxanthone derivatives show that the introduction of substituents, such as the two ethyl groups in DETX, can significantly influence the energies of the HOMO and LUMO levels. Electron-donating groups typically raise the energy of the HOMO, which can enhance the molecule's ability to act as an electron donor in photochemical reactions. Computer simulations have shown that for the unsubstituted diethylthioxanthone molecule, the HOMO-LUMO energy gap is slightly larger than for some substituted derivatives. researchgate.net
Table 1: Calculated Electronic Properties of Thioxanthone Derivatives
| Property | Description | Significance in DETX |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability; crucial for electron transfer in photoinitiation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with the energy required for electronic excitation and affects the molecule's absorption spectrum. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like 2,4-diethyl-9H-thioxanthen-9-one. TD-DFT is a widely used method for calculating the excited-state properties of molecules, including UV-Vis absorption spectra.
These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a photoinitiator like DETX, it is crucial that its absorption spectrum overlaps with the emission spectrum of the light source (e.g., a UV lamp) used to trigger polymerization. Theoretical calculations can guide the design of new thioxanthone derivatives with absorption profiles tailored to specific light sources, such as visible-light LEDs.
The calculations provide insights into the nature of the electronic transitions. For many thioxanthone derivatives, the principal electronic transitions are of a π → π* or n → π* character, often involving intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting thioxanthone core. Natural transition orbitals (NTOs) can be generated to better understand the physical nature of these electronic transitions. researchgate.net
Beyond electronic spectra, quantum chemical calculations can also predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is useful for assigning the vibrational modes observed in experimental spectra and confirming the molecular structure.
Table 2: Spectroscopic Parameters from Quantum Chemical Calculations
| Parameter | Computational Method | Description |
|---|---|---|
| λmax (Absorption Maximum) | TD-DFT | The wavelength at which the molecule absorbs light most strongly. |
| Oscillator Strength (f) | TD-DFT | A dimensionless quantity that represents the probability of an electronic transition. |
| Excitation Energy | TD-DFT | The energy required to promote an electron from the ground state to an excited state. |
| Vibrational Frequencies | DFT | Frequencies of the normal modes of vibration, corresponding to peaks in IR and Raman spectra. |
Theoretical Insights into Reaction Mechanisms and Energetics in Diethyl Thioxanthone Chemistry
2,4-diethyl-9H-thioxanthen-9-one functions as a Type II photoinitiator. This means it requires a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization. Computational chemistry provides invaluable insights into the mechanism of this process.
The initiation process begins with the absorption of light by the DETX molecule, promoting it from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). The efficiency of thioxanthone derivatives as photoinitiators is partly due to their high ISC quantum yields.
Once in the triplet state, the excited DETX molecule interacts with the co-initiator (e.g., an amine). An electron transfer occurs from the amine (electron donor) to the excited DETX (electron acceptor). This photoredox reaction results in the formation of an amine radical cation and a thioxanthone radical anion. Subsequent proton transfer and fragmentation steps lead to the generation of the initiating free radicals.
The feasibility of the crucial electron transfer step can be evaluated theoretically by calculating the change in Gibbs free energy (ΔGet) using the Rehm-Weller equation. This equation utilizes the excitation energy of the photosensitizer and the oxidation and reduction potentials of the donor and acceptor, respectively. A negative ΔGet value indicates that the electron transfer process is thermodynamically favorable. DFT calculations can be used to estimate the oxidation and reduction potentials, thereby predicting the efficiency of the photoinitiation process with different co-initiators.
Molecular Dynamics Simulations for Conformational Analysis of 9H-Thioxanthen-9-one, diethyl-
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT calculations are excellent for determining static, minimum-energy structures, MD simulations provide a dynamic picture of molecular behavior, including conformational changes in different environments (e.g., in various solvents or in a polymer matrix).
For a molecule like 2,4-diethyl-9H-thioxanthen-9-one, which possesses flexible ethyl groups, MD simulations could be used to explore its conformational landscape. These simulations would reveal the preferred orientations of the ethyl groups relative to the rigid thioxanthone core and the energy barriers between different conformations. Understanding the conformational flexibility is important as it can influence the molecule's photophysical properties and its interactions with other molecules in its environment.
However, specific studies focusing solely on the conformational analysis of 2,4-diethyl-9H-thioxanthen-9-one using molecular dynamics are not widely available in the reviewed literature. MD simulations of thioxanthone derivatives have more commonly been applied in the context of their interaction with biological systems, such as proteins, rather than for an intrinsic conformational analysis of the small molecule itself.
Applications of 9h Thioxanthen 9 One, Diethyl in Advanced Materials Science
Photoinitiator Systems Based on Diethyl Thioxanthone for Polymerization Processes
Diethyl thioxanthone and its derivatives are key components in photoinitiating systems for both free-radical and cationic polymerization. mdpi.com These systems are designed to absorb light, typically in the UV or visible spectrum, and generate reactive species that initiate the polymerization chain reaction. mdpi.comresearchgate.net The performance of these thioxanthone-based compounds has been extensively studied for the polymerization of various monomers, including acrylates and epoxides, upon exposure to light-emitting diodes (LEDs). mdpi.comresearchgate.net
Free-Radical Polymerization Initiation Mechanisms
In free-radical polymerization, diethyl thioxanthone typically functions as a Type II photoinitiator. mdpi.com This mechanism relies on a bimolecular process where the photoinitiator, upon light absorption, transitions to an excited triplet state. This excited molecule then interacts with a co-initiator or hydrogen donor, commonly a tertiary amine, through an electron transfer process to generate initiating radicals. mdpi.comacs.org
The general mechanism can be summarized as follows:
Photoexcitation: The diethyl thioxanthone molecule absorbs a photon (hν) and is promoted from its ground state (DETX) to an excited singlet state (¹DETX), which then undergoes intersystem crossing to a more stable triplet state (³DETX).
Electron/Hydrogen Transfer: The excited triplet state (³DETX*) abstracts a hydrogen atom from the amine co-initiator (R₃N), forming a ketyl radical and an aminoalkyl radical.
Initiation: The highly reactive aminoalkyl radical then initiates the polymerization of a monomer (M), such as an acrylate, by adding to its double bond, thus starting the polymer chain growth. researchgate.net
Research has shown that the efficiency of this process is thermodynamically favorable for various thioxanthone derivatives when paired with amines like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB). mdpi.com
One-Component Photoinitiator Architectures
A significant advancement in photoinitiator technology is the development of one-component or unimolecular systems based on the diethyl thioxanthone structure. nih.gov These molecules are designed to incorporate both the light-absorbing chromophore (the thioxanthone core) and the hydrogen-donating moiety (typically an amine) into a single structure. mdpi.comrsc.org
This architecture offers several advantages:
Simplified Formulations: It eliminates the need for a separate co-initiator, simplifying the composition of photocurable resins.
Improved Reactivity: The close proximity of the chromophore and the hydrogen donor can lead to more efficient intramolecular hydrogen transfer, enhancing the initiation efficiency. researchgate.net
Reduced Migration: By creating a single, larger molecule, the potential for migration of unreacted initiator components from the cured polymer is significantly reduced, which is critical for applications in packaging and biomedical fields. nih.govrsc.org
Researchers have successfully synthesized various one-component photoinitiators by linking amine-containing groups, such as carbazole (B46965) or diphenylamine (B1679370), directly to the 2,4-diethyl-thioxanthen-9-one core. mdpi.com For instance, derivatives like 7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one have demonstrated excellent photoinitiating activity under LED irradiation. mdpi.com
| Compound | Substituent Group | Final Monomer Conversion (%) under LED@405 nm |
|---|---|---|
| T1 | 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one | ~50% |
| T4 | 7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one | ~50% |
| T3 | 2,4-diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one | Slightly less than T1/T4 |
| T2 | 7-(3-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one | Weakest performance |
| DETX | 2,4-diethyl-thioxanthen-9-one (alone) | Does not initiate |
Application in Photocurable Resin Technologies for Additive Manufacturing
The unique photochemical properties of diethyl thioxanthone-based systems make them highly suitable for additive manufacturing, also known as 3D printing. mdpi.com Specifically, they are used in vat polymerization techniques like stereolithography, where liquid photocurable resins are selectively solidified layer-by-layer by a light source to build a three-dimensional object. researchgate.netnih.gov The development of photoinitiating systems active under visible light has been a key factor in advancing this technology, allowing for the use of safer and more energy-efficient light sources like LEDs and lasers. 3dprint.com
Stereolithography (3D Printing) Utilizing Diethyl Thioxanthone
In stereolithography (SLA), a laser or projector is used to trace a pattern onto the surface of a vat of liquid resin, curing and solidifying the exposed areas. nih.govuvebtech.com Diethyl thioxanthone derivatives are integral to these resins, acting as the trigger for polymerization upon light exposure. mdpi.com
Research has demonstrated the successful use of photopolymerizable resins containing novel diethyl thioxanthone derivatives for 3D printing under visible light sources, such as a 405 nm laser diode. mdpi.com3dprint.com Formulations based on derivatives like 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) have shown high photosensitivity, enabling efficient polymerization and the fabrication of detailed 3D structures. mdpi.com3dprint.com The use of polymeric thioxanthone photoinitiators has also been shown to achieve high-resolution results in SLA printing. uvebtech.com
| Parameter | Finding |
|---|---|
| Photoinitiator System | 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) |
| Monomer Used | Trimethylolpropane triacrylate (TMPTA) and TMPTA/UVACURE®1500 blend |
| Light Source | Laser Diode at 405 nm |
| Outcome | Efficient photopolymerization and successful fabrication of 3D patterns |
| Key Advantage | Development of high-performance visible photosensitive resins with improved photosensitivity |
Photoresist Formulations and Patterning
The photocurable resins used in SLA are essentially negative photoresists, where the areas exposed to light become insoluble. The principles of photoinitiation by diethyl thioxanthone are also applicable to other forms of photolithography and high-resolution patterning. Thioxanthone-based photoinitiators have been specifically investigated for advanced techniques like two-photon polymerization (2PP) or direct laser writing (DLW), which enable the creation of complex nanostructures. purdue.edu
In these applications, the photoinitiator's efficiency is critical for controlling the polymerization at a very fine scale. purdue.edu By tailoring the molecular structure of thioxanthone derivatives, researchers aim to reduce the laser power required for polymerization, thereby improving the precision and speed of nanolithographic printing. purdue.edupurdue.edu The formulation of a test photoresist for this purpose might consist of a thioxanthone-based initiator within a monomer base like pentaerythritol (B129877) triacrylate (PETA). purdue.edu
Development of Functional Materials Incorporating Diethyl Thioxanthone Moieties
The integration of the diethyl thioxanthone moiety into larger molecular structures or polymer backbones allows for the creation of materials with tailored photophysical and photochemical properties. This has been exploited in the development of fluorescent materials, molecular machines, and high-performance polymers for coatings and adhesives.
The thioxanthone core serves as an effective light-harvesting unit, making its derivatives, including diethyl thioxanthone, suitable for the construction of fluorescent molecules. plu.mx These molecules can be designed as sensors or probes where the fluorescence properties change in response to a specific analyte or environmental condition. The mechanism often involves photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the presence of the target species.
Thioxanthone derivatives have been synthesized and coupled to other molecular components, such as 2,2′-bipyridyl and 2,2′:6′,2″-terpyridyl, to create new luminescent materials. plu.mx The resulting compounds and their metal complexes exhibit broad luminescent emissions, with properties that are dependent on the solvent and concentration. plu.mx Furthermore, the thioxanthone chromophore has been explored as a sensitizer (B1316253) for lanthanide-centered emission, a critical component in developing molecular probes for bioimaging. worktribe.com By engineering the triplet state of the thioxanthone sensitizer, it is possible to create probes that can be excited with visible light (e.g., a 405 nm laser), which is advantageous for biological applications. worktribe.com
Research has also focused on developing fluorescent probes for detecting biologically important molecules like thiols. rsc.org While many different fluorophores are used, the underlying principles of modulating fluorescence through chemical reactions are applicable to probes built around a thioxanthone core.
Thioxanthene (B1196266) derivatives have been identified as potential components for the construction of chiral molecular switches and molecular motors. researchgate.net Molecular motors are complex systems capable of continuous, directional rotation under an external energy input, typically light or chemical energy. wikipedia.org The function of light-driven motors often relies on a cycle of photochemical isomerization followed by a thermal helix inversion. wikipedia.org
While specific examples detailing the use of 9H-Thioxanthen-9-one, diethyl- as the central motor component are not extensively documented, the general class of thioxanthene derivatives is recognized for this potential application. researchgate.net The rigid, photoactive nature of the thioxanthene scaffold makes it a candidate for integration into more complex molecular machinery where light-induced conformational changes can be translated into controlled motion.
One of the most significant industrial applications of 9H-Thioxanthen-9-one, diethyl- (DETX) is its use as a photoinitiator in UV-curable formulations. nanoaxisllc.comcreatechemical.com UV curing is a process where high-intensity ultraviolet light is used to instantly polymerize a liquid material into a solid. DETX is a highly efficient Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine like ethyl 4-(dimethylamino)benzoate (EDB), to generate the free radicals that initiate polymerization. createchemical.commdpi.com
Upon absorption of UV light (typically in the 260-390 nm range), the DETX molecule is promoted to an excited singlet state, followed by rapid intersystem crossing to a longer-lived triplet state. This excited triplet state then interacts with the amine co-initiator, generating the free radicals necessary to polymerize monomers and oligomers, such as acrylates and unsaturated polyesters. createchemical.commdpi.com The diethyl substitution on the thioxanthone core enhances its solubility in common organic solvents and monomers, which is a significant advantage in formulating clear and pigmented coatings, printing inks, wood finishes, and adhesives. createchemical.com
Influence of 9H-Thioxanthen-9-one, diethyl- Structure on Polymerization Kinetics and Efficiency
In cationic polymerization, DETX acts as a photosensitizer. It absorbs light and transfers energy to another compound, such as a diaryliodonium salt, which then decomposes to generate the acid that initiates polymerization. A study using photo-differential scanning calorimetry (photo-DSC) investigated the cure kinetics of a cycloaliphatic diepoxide system photosensitized by DETX. The results demonstrated that the addition of DETX significantly enhances the polymerization kinetics. researchgate.net
The efficiency of DETX and its derivatives can also be attributed to the thermodynamics of the electron transfer process between the excited state of the thioxanthone and the co-initiator (e.g., an amine). mdpi.com Calculations of the free energy change for this electron transfer (ΔGet) show the process to be thermodynamically favorable, ensuring efficient radical generation and, consequently, rapid and effective polymerization. mdpi.com
Interactive Data Table: Properties of 2,4-diethyl-9H-thioxanthen-9-one (DETX)
| Property | Value | Reference |
| Chemical Name | 2,4-diethyl-9H-thioxanthen-9-one | createchemical.com |
| Abbreviation | DETX | researchgate.net |
| CAS Number | 82799-44-8 | createchemical.com |
| Molecular Formula | C₁₇H₁₆OS | createchemical.com |
| Appearance | Yellow Powder | createchemical.com |
| Melting Point | 71.00-74.00 °C | createchemical.com |
| UV Absorption Maxima | 261 nm, 385 nm | createchemical.com |
| Function | Type II Photoinitiator / Photosensitizer | mdpi.comresearchgate.net |
Advanced Research Directions and Future Perspectives for 9h Thioxanthen 9 One, Diethyl
Exploration of Novel Synthetic Pathways for Highly Functionalized Diethyl Thioxanthone Derivatives
The functionalization of the diethyl thioxanthone scaffold is a key strategy for tuning its photophysical and chemical properties, thereby expanding its range of applications. Researchers are actively exploring innovative synthetic routes to introduce a variety of substituents onto the thioxanthone core, aiming to enhance light absorption, improve solubility, and introduce new functionalities.
Recent advancements include the use of visible-light-promoted, transition-metal-free photoredox catalysis to construct the thioxanthone skeleton. organic-chemistry.orgnih.gov This approach offers a greener alternative to traditional methods that often rely on harsh conditions and toxic reagents. organic-chemistry.org The reaction proceeds through a pathway involving hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation, demonstrating high regioselectivity and reactivity under mild conditions. organic-chemistry.orgnih.gov
Another area of exploration is the "one-pot" synthesis of 2,4-diethylthioxanthone, which aims to improve efficiency and reduce waste by minimizing purification steps. google.com These methods often utilize thiosalicylic acid or dithiosalicylic acid and 1,3-diethylbenzene (B91504) as primary raw materials. google.com The focus is on optimizing reaction conditions, such as temperature and catalyst systems, to achieve high yields and purity. google.com
Furthermore, established reactions like the Schiff base condensation are being employed to synthesize novel derivatives. jocpr.com This method involves the reaction of an amino compound with the carbonyl group of the thioxanthone core, leading to the formation of an imine linkage and providing a straightforward way to attach complex functionalities. jocpr.com
Table 1: Comparison of Synthetic Methodologies for Diethyl Thioxanthone and its Derivatives
| Synthetic Method | Key Features | Advantages |
|---|---|---|
| Photoredox Catalysis | Visible-light promoted, transition-metal-free. organic-chemistry.orgnih.gov | Environmentally friendly, high regioselectivity, mild reaction conditions. organic-chemistry.org |
| One-Pot Synthesis | Streamlined process with fewer intermediate steps. google.com | Increased efficiency, reduced waste and production costs. google.com |
Integration of 9H-Thioxanthen-9-one, diethyl- into Hybrid Material Systems
The incorporation of diethyl thioxanthone derivatives into hybrid materials is a promising avenue for creating advanced functional systems with synergistic properties. These hybrid materials combine the photochemical activity of the thioxanthone unit with the structural and functional properties of other components, such as polymers or inorganic networks.
One significant area of research is the development of interpenetrating polymer networks (IPNs). acs.org In these systems, diethyl thioxanthone-based photoinitiating systems can be used to simultaneously induce the polymerization of different types of monomers, such as epoxides and acrylates, leading to the formation of a complex, interlocked network structure. acs.org This approach allows for the creation of materials with tailored mechanical and thermal properties.
The integration of diethyl thioxanthone into organic-inorganic hybrid materials is also being explored. This can be achieved through sol-gel processes, where the thioxanthone moiety is chemically bonded to an inorganic network, such as silica. These hybrid materials can exhibit enhanced thermal stability and mechanical strength, while retaining the photochemical properties of the thioxanthone component.
Table 2: Examples of Hybrid Material Systems Incorporating Diethyl Thioxanthone Derivatives
| Hybrid System | Components | Potential Applications |
|---|---|---|
| Interpenetrating Polymer Networks (IPNs) | Diethyl thioxanthone derivative, epoxy monomer, acrylate monomer. acs.org | Coatings, adhesives, 3D printing resins. mdpi.comresearchgate.net |
Advancements in Computational Design and Prediction of Diethyl Thioxanthone Properties
Computational chemistry is playing an increasingly vital role in the design and development of new thioxanthone derivatives. By using theoretical models, researchers can predict the photophysical and electronic properties of novel compounds before they are synthesized, saving time and resources.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the properties of thioxanthone derivatives. researchgate.net These methods can be used to calculate key parameters such as absorption and emission spectra, triplet energies, and redox potentials. mdpi.comnih.gov This information is crucial for understanding the photoinitiation mechanisms and for designing more efficient photosensitizers. mdpi.com
Computational studies have also been used to investigate the kinetics and thermodynamics of radical generation from thioxanthone-based photoinitiators. researchgate.net By modeling the interaction of the initiator with other components of a photopolymerization system, researchers can gain insights into the efficiency of the initiation process and identify potential side reactions. researchgate.net Furthermore, molecular docking studies are being used to explore the potential of thioxanthone derivatives in biological applications by predicting their binding affinity to specific protein targets.
Emerging Photochemical Applications Beyond Polymerization
While the primary application of diethyl thioxanthone has been in photopolymerization, its unique photochemical properties make it a candidate for a broader range of applications. One of the most exciting emerging areas is its use as an organic photocatalyst in synthetic chemistry. researchgate.netresearchgate.netrsc.org
Thioxanthones, including their diethyl derivatives, are excellent triplet sensitizers. researchgate.net Upon absorption of light, they can efficiently populate their triplet excited state, which can then transfer its energy to other molecules, initiating a variety of chemical transformations. This property is being harnessed for applications such as enantioselective [2+2] photocycloaddition reactions. In these reactions, a chiral thioxanthone derivative can act as a catalyst, using visible light to promote the formation of a specific stereoisomer of the product.
The ability of diethyl thioxanthone derivatives to act as metal-free photoredox catalysts is also a significant area of research. mdpi.comresearchgate.net They can participate in both oxidative and reductive cycles, making them versatile catalysts for a range of organic transformations. mdpi.comresearchgate.net This opens up possibilities for their use in fine chemical synthesis and pharmaceutical manufacturing, providing a more sustainable alternative to metal-based catalysts. organic-chemistry.org
Sustainable Synthesis and Green Chemistry Principles for Diethyl Thioxanthone Production
In line with the growing emphasis on sustainable chemistry, researchers are developing greener methods for the synthesis of diethyl thioxanthone and its derivatives. The goal is to minimize the environmental impact of the production process by reducing waste, avoiding hazardous solvents, and using energy-efficient methods.
As mentioned earlier, visible-light-promoted photoredox catalysis is a prime example of a green synthetic strategy. organic-chemistry.orgnih.gov By using light as a renewable energy source and avoiding the use of toxic transition metals, this method aligns well with the principles of green chemistry. organic-chemistry.org
The development of one-pot synthesis procedures also contributes to a more sustainable process. google.com By reducing the number of reaction and purification steps, these methods can significantly decrease solvent consumption and energy usage. google.com Furthermore, efforts are being made to replace traditional solvents with more environmentally benign alternatives and to develop catalytic systems that can be easily recovered and reused. A patented method highlights a process with "little acid pollution" and reduced energy consumption due to the elimination of a distillation step in the aftertreatment of the product. google.com
Table 3: Green Chemistry Approaches in Diethyl Thioxanthone Synthesis
| Green Chemistry Principle | Application in Diethyl Thioxanthone Synthesis |
|---|---|
| Use of Renewable Feedstocks and Energy | Utilization of visible light as an energy source in photocatalysis. organic-chemistry.orgnih.gov |
| Waste Prevention | One-pot synthesis to minimize intermediate purification steps and waste generation. google.com |
| Use of Safer Solvents and Auxiliaries | Exploration of environmentally benign solvent systems. |
| Design for Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure. google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
